3,4-diamino-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)benzamide
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Overview
Description
3,4-Diamino-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)benzamide is a complex organic compound with the molecular formula C19H25N5O. It is known for its applications in various fields, including medicinal chemistry and pharmaceuticals. The compound features a benzamide core with diamino substitutions at the 3 and 4 positions, and a 4-methylpiperazin-1-ylmethyl group attached to the phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-diamino-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)benzamide typically involves multi-step organic reactions. One common method starts with the nitration of a benzamide derivative, followed by reduction to introduce the amino groups. The final step involves the alkylation of the phenyl ring with 4-methylpiperazine under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent quality. Key parameters such as temperature, pressure, and reaction time are meticulously controlled to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
3,4-Diamino-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or chlorinating agents under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitrobenzamides, while reduction can produce various amine derivatives.
Scientific Research Applications
3,4-Diamino-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)benzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3,4-diamino-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3,4-Diaminobenzamide: Lacks the piperazine substitution, leading to different chemical and biological properties.
4-Methylpiperazine derivatives: These compounds share the piperazine moiety but differ in the rest of the structure, affecting their reactivity and applications.
Uniqueness
3,4-Diamino-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it valuable in various research and industrial applications .
Properties
IUPAC Name |
3,4-diamino-N-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O/c1-23-8-10-24(11-9-23)13-14-2-5-16(6-3-14)22-19(25)15-4-7-17(20)18(21)12-15/h2-7,12H,8-11,13,20-21H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABNDPWQYZRTOQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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